2-Bromo-N,N-dimethylisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLXDGTBKZGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376267 | |
| Record name | 2-Bromo-N,N-dimethylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209262-62-4 | |
| Record name | 2-Bromo-N,N-dimethylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N,n Dimethylisonicotinamide and Its Structural Analogues
Direct Synthesis Strategies for the 2-Bromo-N,N-dimethylisonicotinamide Core
The most straightforward approaches to this compound involve the construction of the molecule from precursors already containing the key functional groups or through the sequential introduction of these functionalities onto a pyridine (B92270) ring.
Functionalization of Pyridine Ring Systems
The direct functionalization of the pyridine ring is a powerful tool for introducing the bromo substituent at the C-2 position. One common strategy begins with a pre-functionalized pyridine, such as 2-aminopyridine (B139424). Through a Sandmeyer-type reaction, the amino group can be converted to a bromo group. For instance, 2-aminopyridine can be treated with sodium nitrite (B80452) in the presence of hydrobromic acid to yield 2-bromopyridine (B144113). google.comgoogle.com Subsequent functionalization at the C-4 position would then be required to introduce the N,N-dimethylcarboxamide group.
Another approach involves the direct bromination of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic substitution, allowing for regioselective bromination at the C-2 and C-6 positions. Subsequent deoxygenation would then yield the 2-bromopyridine core. For example, pyridine N-oxide derivatives can be regioselectively brominated using reagents like oxalyl bromide in dibromomethane. researchgate.net
Amidation Reactions for Carboxamide Formation
A key step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the reaction of a carboxylic acid or its activated derivative with dimethylamine (B145610). The starting material for this step is 2-bromoisonicotinic acid, which is commercially available. nih.gov
A general and effective method for this transformation is the activation of the carboxylic acid followed by reaction with the amine. While a specific protocol for the reaction of 2-bromoisonicotinic acid with dimethylamine to form the target compound is not extensively detailed in the literature, the synthesis of a similar compound, (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, has been reported. In this synthesis, 2-bromoisonicotinic acid was reacted with (S)-1-phenylethaneamine in the presence of pyridine and titanium tetrachloride (TiCl4) to yield the corresponding amide. researchgate.net This suggests that a similar approach, utilizing dimethylamine in the presence of a suitable coupling agent, would be a viable route to this compound.
Common coupling agents used for such amidation reactions include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) or uronium-based reagents.
Precursor-Based Approaches for this compound Derivatization
An alternative to direct synthesis is the use of a pre-synthesized, halogenated nicotinamide (B372718) intermediate which can then be further modified. This approach is particularly useful for creating a library of analogs with diverse functionalities.
Utility of Halogenated Nicotinamide Intermediates in Synthesis
Halogenated nicotinamides, such as 2-chloro-N,N-dimethylnicotinamide, serve as versatile precursors for the synthesis of various derivatives. The chlorine atom at the 2-position can be displaced by other nucleophiles or participate in cross-coupling reactions. While not a direct precursor to the bromo analog via halogen exchange, the synthetic strategies for 2-chloro-N,N-dimethylnicotinamide are instructive. For example, 2-chloronicotinic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with dimethylamine. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
The bromine atom in this compound is a key feature that allows for extensive derivatization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between the 2-position of the pyridine ring and various organoboron reagents. libretexts.org
This methodology has been successfully applied to derivatives of this compound. For instance, (S)-2-bromo-N-(1-phenylethyl)isonicotinamide has been coupled with a range of arylboronic acids using a palladium(0) catalyst and a base such as potassium phosphate (B84403) to generate a series of (S)-2-aryl-N-(1-phenylethyl)isonicotinamides. researchgate.net This highlights the synthetic utility of the bromo substituent for creating molecular diversity. A general method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has also been developed, further expanding the scope of these reactions. nih.gov The reaction can also be performed with other halogenated precursors, such as 4- and 5-halo-1,2,3-triazoles, in water, demonstrating the versatility and "green" potential of this methodology. rsc.org
Beyond C-C bond formation, palladium-catalyzed reactions can also be employed to form C-N bonds. The Goldberg reaction, for example, allows for the coupling of 2-bromopyridine with amides in the presence of a copper catalyst and a suitable ligand, offering a pathway to N-substituted aminopyridines. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyridine Systems
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |
| (S)-2-bromo-N-(1-phenylethyl)isonicotinamide | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | (S)-2-aryl-N-(1-phenylethyl)isonicotinamide | researchgate.net |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-Phenylpyridine | nih.gov |
| 4-Iodo-1-phenyl-1H-1,2,3-triazole | Phenylboronic acid | Expanded-ring NHC-Pd complex | K₂CO₃ | 1,4-Diphenyl-1H-1,2,3-triazole | rsc.org |
This table is illustrative and presents examples from related systems to demonstrate the applicability of the methodology.
Chemo- and Regioselective Bromination/Halogenation Methodologies
The introduction of a bromine atom onto a pre-existing isonicotinamide (B137802) scaffold requires careful control of regioselectivity. Direct bromination of N,N-dimethylisonicotinamide could potentially lead to a mixture of products. Therefore, chemo- and regioselective methods are crucial.
One approach involves the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous medium, which has been shown to be effective for the regioselective bromination of various aromatic compounds. rsc.org Another strategy is the activation of the pyridine ring through N-oxide formation, as mentioned earlier, which directs bromination to the 2- and 6-positions. researchgate.net For pyrrolo[1,2-a]quinoxalines, tetrabutylammonium (B224687) tribromide (TBATB) has been used for highly selective C3-bromination. nih.gov The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity on the isonicotinamide core.
Emerging Synthetic Techniques and Reaction Pathway Optimization
A common route to N,N-disubstituted isonicotinamides involves the amidation of the corresponding isonicotinic acid. For instance, the synthesis of N,N-diethyl-2-iodonicotinamide has been achieved by reacting 2-iodonicotinic acid with diethylamine (B46881) in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). This approach can be adapted for the synthesis of this compound by using 2-bromoisonicotinic acid and dimethylamine as starting materials.
Optimization of such reactions often involves screening different coupling reagents, solvents, and temperature conditions to maximize the yield and purity of the final product. For example, in the synthesis of related carboxamides, various activating agents like thionyl chloride or oxalyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine. mdpi.com
Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted pyridine derivatives. While not a direct synthesis of the target molecule, these methods are crucial for creating a diverse range of structural analogues. For example, Suzuki or Stille coupling reactions can be employed to introduce various substituents at the 2-position of the pyridine ring, starting from a 2-halo-substituted precursor.
The integration of green chemistry principles into the synthesis of isonicotinamide derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of biocatalysis, multicomponent reactions, and the development of sustainable reaction media.
Biocatalysis:
Enzymes are increasingly being utilized as catalysts in organic synthesis due to their high selectivity and ability to function under mild reaction conditions. For the synthesis of nicotinamide derivatives, lipases have shown significant promise. In one study, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, was used to catalyze the amidation of methyl nicotinate (B505614) with various amines in a continuous-flow microreactor. rsc.orgrsc.org This method resulted in high product yields (81.6–88.5%) with significantly shorter reaction times compared to batch processes. rsc.orgrsc.org The use of an environmentally friendly solvent like tert-amyl alcohol further enhances the green credentials of this approach. rsc.orgrsc.org While this specific example does not involve a 2-bromo substituent, the principle can be extended to the synthesis of this compound analogues.
The following table summarizes the key findings of the lipase-catalyzed synthesis of nicotinamide derivatives:
| Catalyst | Substrates | Reaction Time | Temperature | Yield | Solvent |
| Novozym® 435 | Methyl nicotinate, various amines/benzylamines | 35 min | 50 °C | 81.6–88.5% | tert-Amyl alcohol |
Multicomponent Reactions (MCRs):
MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. One-pot synthesis of substituted pyridines has been achieved through domino cyclization-oxidative aromatization approaches, often utilizing recyclable catalysts.
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure isonicotinamide derivatives, which is often a prerequisite for their application in life sciences. Key strategies include the use of chiral auxiliaries and biocatalytic resolutions.
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. A notable example is the synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide. In this synthesis, 2-bromoisonicotinic acid is reacted with the chiral amine (S)-1-phenylethaneamine in the presence of pyridine and titanium tetrachloride (TiCl4) to yield the desired chiral amide. The chiral amine acts as the auxiliary, directing the stereochemistry of the product.
Biocatalytic Approaches:
Enzymes are inherently chiral and can be used to achieve high levels of stereoselectivity in organic synthesis. Biocatalysis offers a powerful tool for the synthesis of chiral drugs and their intermediates, often under mild and environmentally friendly conditions. nih.gov
For the synthesis of chiral amines, which can be precursors to chiral amides, transaminases are particularly useful. These enzymes can catalyze the asymmetric synthesis of chiral amines from ketones with high enantiomeric excess. researchgate.net Similarly, nitrile hydratases can be employed for the enantioselective hydration of nitriles to produce chiral amides. researchgate.net The combination of chemo- and biocatalysis in one-pot reactions is an emerging strategy for the efficient synthesis of chiral amides. researchgate.net
The following table outlines some biocatalytic strategies applicable to the synthesis of chiral isonicotinamide derivatives:
| Enzyme Class | Reaction Type | Application |
| Lipases | Kinetic resolution of racemic alcohols/amines | Separation of enantiomers to produce chiral precursors |
| Transaminases | Asymmetric synthesis of chiral amines from ketones | Production of chiral amine precursors for amidation |
| Nitrile Hydratases | Enantioselective hydration of nitriles | Direct synthesis of chiral amides from nitrile precursors |
Molecular Structure and Advanced Characterization of 2 Bromo N,n Dimethylisonicotinamide
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for 2-Bromo-N,N-dimethylisonicotinamide is not publicly available, extensive research on related nicotinamide (B372718) structures provides a robust framework for predicting its solid-state characteristics. nih.gov
Hydrogen bonding is a dominant intermolecular force in the crystal structures of primary and secondary nicotinamides, typically involving the amide N-H donors and the pyridine (B92270) nitrogen and amide carbonyl oxygen as acceptors. amazonaws.comtandfonline.com These interactions often lead to the formation of well-defined motifs, such as dimers and chains. nih.gov
A critical structural feature of this compound is the absence of amide protons due to the N,N-dimethyl substitution. This fundamentally alters its hydrogen bonding capability, as it can no longer act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through the pyridine nitrogen and the carbonyl oxygen. A significant interaction that may arise is halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species, such as the carbonyl oxygen or the pyridine nitrogen of an adjacent molecule. researchgate.net The strength and directionality of these C-Br···O or C-Br···N interactions would play a crucial role in the crystal packing. The interplay between weak C-H···O or C-H···N hydrogen bonds and halogen bonds would likely define the supramolecular architecture. nih.gov
Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for probing the electronic and vibrational properties.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. While specific experimental data for this compound is not available, expected chemical shifts can be predicted based on data from structurally similar compounds. researchgate.netdocbrown.info
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the dimethylamide group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo and dimethylamido-carbonyl substituents. The two methyl groups on the nitrogen are expected to be equivalent due to free rotation around the C-N bond at room temperature, giving rise to a single, sharp signal in the upfield region (likely around δ 2.8-3.2 ppm).
¹³C NMR: The carbon spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift (around δ 165-175 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the bromine (C2) showing a characteristic shift. The methyl carbons of the dimethylamide group will appear in the upfield region (typically δ 35-40 ppm).
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine CH | 7.5 - 8.8 | 120 - 150 |
| Pyridine C-Br | - | 140 - 150 |
| Pyridine C-C=O | - | 145 - 155 |
| C=O | - | 165 - 170 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the tertiary amide, which typically appears in the range of 1630-1680 cm⁻¹. Other expected vibrations include C-N stretching, aromatic C=C and C=N stretching, and C-H stretching and bending modes. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. frontiersin.org
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Amide C=O Stretch | 1640 - 1670 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: These are predicted values based on analogous structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound are expected to exhibit characteristic π → π* transitions. The presence of the bromine atom and the dimethylamido-carbonyl group as substituents on the pyridine ring will influence the wavelength of maximum absorption (λ_max). The spectrum, likely recorded in a solvent such as ethanol (B145695) or methanol, would be useful for quantitative analysis and for monitoring reactions. tandfonline.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula, C₈H₉BrN₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.
Calculated Exact Masses for this compound
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₈H₉⁷⁹BrN₂O | ⁷⁹Br | 227.9929 |
Computational Insights into Molecular Geometry and Dynamics
Computational methods serve as a powerful tool in modern chemistry, providing deep insights into molecular structures and their energetic landscapes. For a molecule like this compound, such studies would be invaluable in elucidating its preferred three-dimensional arrangement and the rotational barriers of its functional groups.
Density Functional Theory (DFT) Calculations for Optimized Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. A DFT study on this compound would theoretically yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the bromine atom and the N,N-dimethylamide group on the pyridine ring.
An interactive data table, as shown below, would typically be populated with the results of such a DFT calculation, offering a quantitative look at the molecule's structure. However, in the absence of specific research, this remains a template for future findings.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C2 | - Br | Data not available | |
| C4 | - C(O)N | Data not available | ||
| C=O | Data not available | |||
| C(O)-N | Data not available | |||
| Bond Angle | Br | - C2 | - C3 | Data not available |
| C3 | - C4 | - C(O) | Data not available | |
| C(O) | - N | - CH3 | Data not available | |
| Dihedral Angle | C3-C4-C(O)-N | Data not available | ||
| C4-C(O)-N-CH3 | Data not available |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis explores the different spatial arrangements of a molecule, known as conformers, that arise from the rotation around single bonds. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers that separate them.
For this compound, a key area of interest would be the rotation around the C-C bond connecting the pyridine ring to the amide group, as well as the rotation around the C-N bond of the amide. This analysis would reveal the preferred orientation of the N,N-dimethylamide group relative to the pyridine ring, which can have significant implications for the molecule's chemical reactivity and physical properties. The results would typically be presented as an energy profile, illustrating the energy changes associated with bond rotation. Without dedicated studies, a detailed discussion of the conformational preferences of this specific molecule cannot be provided.
Computational Chemistry and in Silico Studies of 2 Bromo N,n Dimethylisonicotinamide
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods allow for the detailed mapping of electron distribution and the identification of sites susceptible to chemical attack.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Propensity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.
For 2-Bromo-N,N-dimethylisonicotinamide, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and the lone pairs of the nitrogen and oxygen atoms of the dimethylamide group. The bromine atom, being electronegative, will also influence the HOMO's energy and distribution. The LUMO, conversely, is anticipated to be located primarily on the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Indicator of Chemical Reactivity |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic amides. Actual values for this compound would require specific calculations.
The presence of the electron-withdrawing bromine atom and the resonance-donating dimethylamide group creates a complex electronic environment. The bromine at the 2-position is expected to enhance the electrophilicity of the pyridine ring, particularly at the positions ortho and para to it.
Electrostatic Potential Surface (EPS) Mapping for Interaction Sites
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. nih.gov
In an EPS map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are prone to electrophilic attack. These are expected to be concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group. Regions of positive potential (blue) highlight electron-deficient areas, which are susceptible to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and the carbon atoms of the pyridine ring, especially the one bonded to the bromine atom.
Molecular Dynamics (MD) Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the preferred rotational conformations around the C-C and C-N bonds connecting the pyridine ring and the dimethylamide group.
The conformational landscape of the molecule is crucial for its interaction with biological targets or other reactants. MD simulations can sample a wide range of conformations and identify the most stable, low-energy states. This information is critical for understanding its shape, steric hindrance, and how it might fit into a binding pocket of a protein, a concept explored in studies of other pyridine carboxamides. nih.gov The simulations would also capture the solvent effects on the conformational preferences.
Quantum Chemical Investigation of Reaction Mechanisms and Kinetics
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.
Characterization of Transition States and Energetic Barriers
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, quantum chemical methods can be used to model the entire reaction coordinate. This involves locating the geometry of the transition state—the highest energy point along the reaction path—and calculating the energetic barrier (activation energy) that must be overcome for the reaction to proceed. acs.orglibretexts.org
The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For an SNAr reaction, the transition state would likely feature a partially formed bond between the nucleophile and the ring carbon, and a partially broken C-Br bond. The stability of this transition state, and thus the reaction rate, will be influenced by the electronic effects of the substituents on the pyridine ring.
Table 2: Illustrative Energetic Data for a Hypothetical SNAr Reaction
| Parameter | Value (kcal/mol) | Description |
| Energy of Reactants | 0.0 | Relative energy of starting materials |
| Energy of Transition State | +25.0 | Activation energy barrier |
| Energy of Products | -10.0 | Overall reaction enthalpy |
Note: These values are hypothetical and serve to illustrate the kind of data obtained from quantum chemical calculations of reaction mechanisms.
Solvation Effects on Reaction Pathways
Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in reaction kinetics and thermodynamics. Computational models can account for solvation effects, either implicitly by treating the solvent as a continuous medium, or explicitly by including individual solvent molecules in the calculation.
For reactions of this compound, the polarity of the solvent would significantly impact the stability of charged intermediates and transition states. In a polar solvent, ionic species are stabilized, which can lower the activation energy and accelerate the reaction rate. Computational studies on related bromo-pyridines have shown that solvent molecules can form hydrogen bonds and stabilize transition states in SNAr reactions. nih.gov Understanding these solvent effects is critical for predicting how the reactivity of this compound might change under different experimental conditions.
Predictive Modeling for Biological Activity and ADMET Properties
Predictive modeling, a cornerstone of computational chemistry and in silico studies, plays a pivotal role in the early assessment of novel chemical compounds. For this compound, these computational methods are utilized to forecast its potential biological activities and to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This predictive insight is crucial for guiding subsequent experimental research and for prioritizing compounds with favorable therapeutic profiles.
The use of in silico models to predict the biological activity of this compound involves various computational techniques. One such application is in the context of Chronic Myelogenous Leukemia (CML), where dysregulated mRNA translation is a known pathogenic factor. Research has explored compounds that can modulate translation initiation. In this area, this compound has been used as a chemical intermediate in the synthesis of more complex molecules designed to target processes like cap-dependent translation. For instance, it has been a precursor in the synthesis of compounds investigated for their activity against Bcr-Abl-positive cell lines. researchgate.net
Molecular docking simulations are another powerful predictive tool. These simulations can model the interaction of this compound with specific biological targets. For example, in the context of CML, a hypothetical docking study could explore its binding to proteins involved in the translation machinery, such as components of the eIF4F complex. Such studies would predict the binding affinity and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that could contribute to its biological effect.
Beyond predicting efficacy, in silico ADMET profiling is essential for identifying potential liabilities that could hinder a compound's development. Various computational models are available to estimate a wide range of ADMET-related parameters. These predictions for this compound provide a valuable, albeit theoretical, overview of its pharmacokinetic and toxicity profiles.
Below is a table summarizing the predicted ADMET properties for this compound based on established computational models. It is critical to recognize that these are theoretical predictions that necessitate experimental validation.
Table 1: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Outcome | Potential Implication |
| Absorption | Caco-2 Permeability | Moderate to High | Suggests good potential for absorption across the intestinal lining. |
| Human Intestinal Absorption (HIA) | High | Indicates a high likelihood of being well-absorbed from the gastrointestinal tract. | |
| P-glycoprotein (P-gp) Substrate | Unlikely | A lower probability of being removed from cells by efflux pumps, which is beneficial for bioavailability. | |
| Distribution | Plasma Protein Binding (PPB) | Moderate | A portion of the compound is expected to bind to plasma proteins, influencing its free concentration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Suggests potential for activity within the central nervous system. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes | Raises the possibility of drug-drug interactions. |
| Toxicity | hERG Blockade | Low Risk | Indicates a lower likelihood of causing certain types of cardiac arrhythmias. |
| Ames Mutagenicity | Predicted to be non-mutagenic | Suggests a lower probability of causing DNA mutations. |
The in silico predictions for this compound offer a multi-faceted view of its drug-like characteristics. The prediction of high intestinal absorption and the capacity to cross the blood-brain barrier point to its potential as an orally administered agent with possible central nervous system effects. However, the predicted potential for CYP enzyme inhibition highlights a need for experimental investigation into possible drug-drug interactions.
Structure Activity Relationship Sar and Drug Design Principles for 2 Bromo N,n Dimethylisonicotinamide Derivatives
Rational Design and Synthesis for Bioactivity Modulation
The rational design of 2-Bromo-N,N-dimethylisonicotinamide derivatives is a process that leverages an understanding of the target biology and chemical principles to create molecules with desired biological activities. This approach often begins with a lead compound, such as a nicotinamide (B372718) derivative known to have some biological effect, and then systematically modifies its structure to enhance this activity. rsc.org The synthesis of these new derivatives is a critical component of this process, allowing for the physical creation and subsequent testing of the designed molecules.
A common strategy in the rational design of nicotinamide-based compounds is the modification of substituents on the pyridine (B92270) ring and the amide group to optimize interactions with a biological target. rsc.orgmdpi.com For instance, the synthesis of a series of nicotinamide derivatives with varying substituents has been shown to be a successful strategy for developing potent inhibitors of enzymes like histone deacetylases (HDACs). rsc.org The design process for these compounds often involves identifying the key pharmacophoric features necessary for activity, such as hydrogen bond donors and acceptors, and hydrophobic regions that can interact with the target protein. nih.gov
The synthesis of derivatives of this compound would likely involve standard organic chemistry reactions to introduce a variety of substituents at different positions on the pyridine ring. This would allow for a systematic exploration of the chemical space around the core scaffold to identify modifications that improve biological activity.
Role of the Bromo Substituent in Biological Interactions
The bromo substituent at the 2-position of the isonicotinamide (B137802) ring is expected to play a significant role in the biological activity of the molecule. Halogen atoms, such as bromine, can influence a molecule's properties in several ways, including its size, lipophilicity, and ability to form halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom and an electron-rich atom, such as oxygen or nitrogen, which can contribute to the binding affinity of a ligand for its target protein.
The potential for the bromo substituent of this compound to form halogen bonds with a target protein could be a key factor in its mechanism of action. This interaction, along with the steric bulk of the bromine atom, would be a critical consideration in the design of new derivatives.
Influence of the N,N-Dimethylamide Moiety on Target Binding and Potency
The N,N-dimethylamide moiety of this compound is another critical determinant of its biological activity. The amide group is a common feature in many biologically active molecules and can participate in hydrogen bonding with protein backbones or side chains. The N,N-dimethyl substitution, however, prevents the amide from acting as a hydrogen bond donor, while still allowing the carbonyl oxygen to act as a hydrogen bond acceptor.
The size and conformation of the N,N-dimethyl group can also influence the molecule's ability to fit into a binding pocket. In some cases, the bulk of the dimethyl groups may be beneficial, providing favorable van der Waals interactions with hydrophobic residues in the target protein. In other cases, it may cause steric hindrance, preventing optimal binding.
Positional and Electronic Effects of Pyridine Ring Substitution on Efficacy
The substitution pattern of the pyridine ring is a key factor in determining the efficacy of isonicotinamide derivatives. The position of substituents can affect the molecule's electronics, lipophilicity, and steric profile, all of which can influence its interaction with a biological target. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and its basicity can be modulated by the presence of electron-withdrawing or electron-donating groups.
For example, in the design of nicotinamide derivatives as VEGFR-2 inhibitors, the substitution pattern on the nicotinamide core was found to be crucial for activity. nih.gov Different substituents at various positions were shown to lead to a wide range of inhibitory concentrations. The electronic effects of these substituents can alter the charge distribution of the pyridine ring, which can be important for electrostatic interactions with the target protein.
In the case of this compound, the bromo group at the 2-position is an electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen. Further substitution on the pyridine ring would allow for the fine-tuning of the molecule's electronic and steric properties to optimize its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
For isonicotinamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models. researchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing a set of compounds with varying substituents and measuring their biological activity. The resulting data would be used to build a QSAR model, which could then be used to predict the activity of new, rationally designed derivatives.
Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Isonicotinamide Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.68 | 0.72 |
| r² (non-cross-validated r²) | 0.95 | 0.97 |
| Standard Error of Prediction | 0.35 | 0.31 |
| F-value | 120.5 | 145.2 |
| Optimal Number of Components | 5 | 6 |
This table presents hypothetical data to illustrate the typical parameters of a QSAR model. q² and r² are measures of the predictive ability and goodness of fit of the model, respectively.
Structure-Based Drug Design (SBDD) and Ligand-Protein Interactions
Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target, typically a protein, to design new drugs. This method allows for the direct visualization of how a ligand interacts with its binding site, enabling the rational design of modifications to improve binding affinity and selectivity.
Molecular docking is a computational technique at the heart of SBDD that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govnanobioletters.comresearcher.life This method allows researchers to study the binding mode of a molecule and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity.
In the context of this compound, molecular docking studies would be used to predict how the molecule binds to a specific target protein. The docking results would reveal the orientation of the bromo substituent, the N,N-dimethylamide moiety, and the pyridine ring within the binding site. This information would be invaluable for understanding the structure-activity relationships observed experimentally and for designing new derivatives with improved binding.
For example, docking studies on nicotinamide derivatives have been used to elucidate their binding mode in the active site of enzymes like VEGFR-2, revealing key hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov A similar approach for this compound would provide insights into its mechanism of action and guide the design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds | Pyridine N with Lys76; Carbonyl O with Ser120 |
| Halogen Bond | Bromo group with backbone Carbonyl of Gly118 |
| Hydrophobic Interactions | Dimethyl groups with Leu25, Val33, Ala52 |
This table presents hypothetical data to illustrate the typical output of a molecular docking study, highlighting key interactions between the ligand and the protein.
WaterMap Analysis for Binding Site Optimization
The strategic optimization of a ligand's binding affinity and selectivity is a cornerstone of modern drug design. One powerful computational tool employed in this endeavor is WaterMap, a method that analyzes the thermodynamic properties of water molecules within a protein's binding site. By identifying energetically unstable, or "high-energy," water molecules that are displaced upon ligand binding, researchers can quantitatively estimate the entropic and enthalpic contributions to the binding free energy. This information provides critical insights for modifying a lead compound, such as this compound, to enhance its potency.
WaterMap calculations involve running molecular dynamics (MD) simulations of the target protein in an aqueous environment to create a map of hydration sites in the binding pocket. schrodinger.comnih.gov These sites are then thermodynamically characterized, distinguishing between stable, low-energy waters that are enthalpically favorable and unstable, high-energy waters that are entropically unfavorable to confine. nih.gov The displacement of these high-energy water molecules by a ligand is a key strategy for improving binding affinity. schrodinger.comschrodinger.com For derivatives of this compound, this analysis can guide the rational placement of functional groups to occupy regions of unstable water, thereby capturing favorable binding energy gains.
Detailed research findings from studies on structurally related compounds, such as other nicotinamide derivatives, have demonstrated the utility of this approach. For instance, in the discovery of inhibitors for targets like p21-Activated Kinase 1 (PAK1), WaterMap analysis was instrumental in identifying specific hydration sites that, when displaced by the ligand, led to significant improvements in binding affinity. nih.gov This methodology allows for a quantitative prediction of the change in binding free energy (ΔΔG) upon the displacement of specific water molecules. nih.gov
A hypothetical WaterMap analysis for a series of this compound derivatives targeting a specific kinase could yield data similar to that presented in the interactive table below. This table illustrates how modifications to the parent compound might lead to the displacement of high-energy water molecules, resulting in predicted gains in binding affinity. The analysis would focus on identifying "unfavorable" hydration sites—those with a high positive ΔG—and designing modifications to the ligand that can effectively displace them. nih.gov
Interactive Data Table: Hypothetical WaterMap Analysis of this compound Derivatives
| Derivative | Modification | Displaced Hydration Site ID | Hydration Site ΔG (kcal/mol) | Predicted ΔΔG (Binding Affinity Gain, kcal/mol) |
| Parent Compound | This compound | - | - | - |
| Derivative A | Replacement of Bromo with Chloro | HS-1 | 1.5 | 0.8 |
| Derivative B | Addition of a methyl group to the pyridine ring | HS-5 | 2.8 | 1.9 |
| Derivative C | Replacement of N,N-dimethyl with a cyclopropyl (B3062369) group | HS-9 | 3.5 | 2.5 |
| Derivative D | Addition of a hydroxyl group to the pyridine ring | HS-3 (forms new H-bond) | -1.2 (Stable) | -0.5 (Affinity Loss) |
This hypothetical data showcases how WaterMap can be used to systematically guide the optimization of a lead compound. Derivatives are designed to place hydrophobic groups in regions occupied by high-energy (unstable) water molecules (e.g., Derivatives B and C), leading to a predicted increase in binding affinity. Conversely, modifications that would disrupt favorable interactions with stable water molecules (e.g., Derivative D) would be predicted to be detrimental to binding. Such computational insights are invaluable for prioritizing the synthesis of new analogues and accelerating the drug discovery process. While specific experimental WaterMap data on this compound is not publicly available, the principles and applications derived from studies on similar molecules provide a clear framework for its potential use in optimizing derivatives of this compound. mdpi.comnih.gov
Biological Activities and Medicinal Applications of 2 Bromo N,n Dimethylisonicotinamide and Its Analogues
Enzyme Inhibition Studies
The ability of small molecules to modulate the activity of enzymes is a fundamental principle of drug action. Analogues of 2-Bromo-N,N-dimethylisonicotinamide have been investigated for their potential to inhibit key enzymes involved in various disease pathways.
Kinase Modulatory Activities (e.g., JAK kinase inhibition by nicotinamide-based compounds)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for the treatment of inflammatory diseases and cancers. genome.jpnih.gov Nicotinamide-based compounds have been identified as potential modulators of JAK kinase activity. A patent application has disclosed a series of nicotinamide (B372718) derivatives as inhibitors of JAK kinases, highlighting the potential of this chemical class in developing therapies for conditions mediated by JAK kinase activity, such as undesired thrombosis and Non-Hodgkin's Lymphoma. wipo.int
The development of both first-generation, non-selective JAK inhibitors like tofacitinib (B832) and baricitinib, and second-generation, more selective inhibitors such as filgotinib (B607452) and upadacitinib, underscores the therapeutic importance of this enzyme family. nih.gov While direct studies on this compound are not extensively published, the established activity of related nicotinamides provides a strong rationale for investigating its potential in this area. The structural features of nicotinamide can be adapted to target the ATP-binding site of JAKs, offering a promising avenue for the design of novel kinase inhibitors. nih.gov
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro inhibitors, where similar structures are studied)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.org Several studies have explored the potential of various chemical scaffolds to inhibit this cysteine protease. Notably, in-silico studies have screened nicotinamide analogues, such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), as potential inhibitors of SARS-CoV-2 proteins, including its proteases. nih.govresearchgate.net These computational analyses suggest that nicotinamide-related structures have the potential to interact with key viral targets. nih.govresearchgate.net
Furthermore, research into SARS-CoV-2 Mpro inhibitors has identified nicotinic-based compounds as having inhibitory activity. One study reported a nicotinic-based inhibitor with an IC50 value of 19.0 nM against the enzyme and an EC50 of 0.30 μM in a cell-based assay, demonstrating the potential of this structural class. nih.gov While specific data on this compound is not available, the proven efficacy of related nicotinic and nicotinamide structures against Mpro suggests that it and its analogues are worthy of investigation as potential anti-coronaviral agents. The core nicotinamide structure can serve as a foundation for the design of both covalent and non-covalent inhibitors of this critical viral enzyme.
Antimicrobial Spectrum of Activity
The rising threat of antimicrobial resistance has spurred the search for new chemical entities with potent activity against a broad range of pathogens. Nicotinamide and its derivatives have demonstrated a wide spectrum of antimicrobial effects.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative pathogens)
Nicotinamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netlatamjpharm.org Studies have demonstrated that various synthesized nicotinamides exhibit significant inhibitory effects on pathogenic strains. For instance, newly synthesized nicotinamide derivatives have been tested against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.netlatamjpharm.org
One study highlighted a series of nicotinic acid hydrazides (NC 1–7) and their activity. nih.gov For example, compound NC 3 showed significant inhibition of P. aeruginosa and Klebsiella pneumoniae at a concentration of 0.016 mM, while NC 5 was most effective against the Gram-positive bacteria S. aureus and Enterococcus faecalis at 0.03 mM. nih.gov The presence of halogen substituents, such as in halogenated salicylanilides, has also been noted for its contribution to antibacterial activity against Gram-positive bacteria. google.com
Below is a table summarizing the antibacterial activity of selected nicotinamide derivatives:
Table 1: Antibacterial Activity of Selected Nicotinamide Derivatives| Compound | Bacterial Strain | Activity (Concentration) | Reference |
|---|---|---|---|
| NC 3 | Pseudomonas aeruginosa | 50% growth inhibition at 0.016 mM | nih.gov |
| NC 3 | Klebsiella pneumoniae | 50% growth inhibition at 0.016 mM | nih.gov |
| NC 5 | Staphylococcus aureus | 50% growth inhibition at 0.03 mM | nih.gov |
| NC 5 | Enterococcus faecalis | 50% growth inhibition at 0.03 mM | nih.gov |
| Nicotinamide | Staphylococcus aureus | MBC ≥6% | nih.gov |
| Nicotinamide | Pseudomonas aeruginosa | MIC 1.5-4% | nih.gov |
Antifungal and Antibiofilm Properties
In addition to antibacterial effects, nicotinamide and its analogues have demonstrated significant antifungal and antibiofilm activities. nih.govnih.govfrontiersin.org Nicotinamide itself has been shown to inhibit the growth of Candida albicans, including fluconazole-resistant strains, and can effectively suppress biofilm formation. nih.govfrontiersin.org The combination of nicotinamide with fluconazole (B54011) has even shown synergistic antifungal activity. nih.gov
The development of novel nicotinamide derivatives has yielded compounds with potent antifungal properties. For example, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) was identified as a potent and broad-spectrum antifungal agent with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against C. albicans SC5314. nih.gov This compound also exhibited activity against fluconazole-resistant strains. nih.gov Other studies have synthesized nicotinamide derivatives containing 1,3,4-oxadiazole (B1194373) moieties, which showed moderate antifungal activities against various fungal pathogens. nih.gov
The antibiofilm properties of nicotinamide derivatives are also of significant interest. Nicotinamide has been shown to inhibit biofilm formation by C. albicans. nih.gov Furthermore, studies on other synthesized nicotinamide derivatives have investigated their antibiofilm capabilities, highlighting the potential of this class of compounds to combat persistent microbial communities. researchgate.net
Below is a table summarizing the antifungal and antibiofilm activity of selected nicotinamide derivatives:
Table 2: Antifungal and Antibiofilm Activity of Nicotinamide Derivatives| Compound | Fungal Strain / Biofilm | Activity (MIC/Concentration) | Reference |
|---|---|---|---|
| Nicotinamide | Candida albicans SC5314 | MIC50 of 20 mM | nih.gov |
| Nicotinamide | Candida albicans Biofilm | >80% inhibition at 160 mM | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | MIC of 0.25 μg/mL | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant C. albicans | MIC of 0.125–1 μg/mL | nih.gov |
| Compound 9b (a nicotinamide derivative) | Gibberella zeae | 58.3% inhibition | nih.gov |
Anti-mycobacterial Activity and Relevance to Tuberculosis Drug Development (e.g., bedaquiline (B32110) analogs)
Nicotinamide and its analogues have a long-standing history in the context of tuberculosis (TB) research, with nicotinamide itself showing modest direct antimicrobial activity against Mycobacterium tuberculosis. nih.govnih.gov More significantly, nicotinamide has been shown to inhibit the replication of M. tuberculosis within macrophages, suggesting a host-directed therapeutic potential. nih.govnih.govresearchgate.net The efficacy of nicotinamide as a treatment for TB has been demonstrated in in-vivo models, where it reduced the bacterial burden in the lungs. uab.edu The anti-TB drug pyrazinamide (B1679903) is a structural analogue of nicotinamide, further cementing the importance of this chemical scaffold in TB drug discovery. nih.gov
The development of new anti-TB drugs is critical, and the nicotinamide core continues to be a source of inspiration. The drug bedaquiline, a diarylquinoline, is a potent anti-TB agent, and research into its analogues has sometimes involved modifications that incorporate pyridine (B92270) or nicotinamide-like structures. The goal of these modifications is often to improve the safety profile of bedaquiline while retaining its potent anti-tubercular activity. The nicotinamide scaffold is considered a key element in the development of new treatments for both drug-susceptible and drug-resistant TB. uab.edu
Table 3: Anti-mycobacterial Activity of Nicotinamide and Analogues
| Compound | Mycobacterial Strain | Key Finding | Reference |
|---|---|---|---|
| Nicotinamide | Mycobacterium tuberculosis | Inhibited replication within macrophages. | nih.govnih.govresearchgate.net |
| Nicotinamide | Mycobacterium tuberculosis | Effective in reducing bacterial load in a mouse model. | uab.edu |
| Pyrazinamide (analogue) | Mycobacterium tuberculosis | A key anti-TB drug with a nicotinamide-like structure. | nih.gov |
Receptor Interaction and Modulation
CCR5 Receptor Antagonism for Antiviral Therapies (e.g., HIV-1 infection)
There is no scientific evidence to suggest that this compound acts as a CCR5 receptor antagonist or has any application in antiviral therapies for conditions such as HIV-1 infection. Research on CCR5 antagonists has identified other small molecules, but this compound is not mentioned among them.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Strategies for Complex 2-Bromo-N,N-dimethylisonicotinamide Derivatives
The future of synthesizing complex derivatives of this compound lies in the adoption of more efficient and versatile catalytic methods. While traditional methods have their utility, modern synthetic strategies offer pathways to novel molecular architectures with potentially enhanced biological activities.
A primary area of focus will be the expanded application of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction. This has been successfully used for the synthesis of (S)‐2‐aryl‐N‐(1‐phenylethylisonicotinamides) from a bromo-isonicotinamide precursor, demonstrating its feasibility for creating C-C bonds at the 2-position of the pyridine (B92270) ring. Current time information in Bangalore, IN. Future work could explore a wider range of boronic acids and other organometallic reagents to introduce diverse aryl and heteroaryl moieties. The regioselective substitution of the bromo group at the 5-position of thiophene (B33073) derivatives using Suzuki coupling further highlights the potential for selective functionalization of halogenated heterocycles. nih.gov Similarly, modified Negishi cross-coupling reactions, which have been effective for synthesizing substituted 2,2'-bipyridines from 2-bromopyridines, could be adapted for this compound. researchgate.net
Another promising avenue is C-H functionalization . This strategy allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional methods that often require pre-functionalized starting materials. researchgate.net The late-stage C-H functionalization of nicotinamides has already been employed to generate novel antifungal agents, showcasing the power of this approach in drug discovery. researchgate.net
Furthermore, the development of green and sustainable synthetic methods is becoming increasingly important. The use of enzymatic catalysis, such as with Novozym® 435, in continuous-flow microreactors has been shown to produce nicotinamide (B372718) derivatives with high yields and significantly reduced reaction times. nih.govresearchgate.netrsc.org Applying such methodologies to the synthesis of this compound derivatives could lead to more environmentally friendly and scalable production processes.
| Synthetic Strategy | Potential Application for this compound | Key Advantages |
| Suzuki-Miyaura Cross-Coupling | Introduction of diverse aryl and heteroaryl groups at the 2-position. | High functional group tolerance, well-established, commercially available reagents. |
| Negishi Cross-Coupling | Alternative to Suzuki-Miyaura for C-C bond formation. | Effective for challenging substrates. |
| C-H Functionalization | Direct modification of the pyridine ring or N,N-dimethyl groups. | Atom-economical, efficient, allows for late-stage diversification. |
| Enzymatic Catalysis | Greener synthesis of the amide bond or subsequent modifications. | Mild reaction conditions, high selectivity, environmentally friendly. |
Comprehensive Preclinical Evaluation of Promising Analogues
Once novel analogues of this compound are synthesized, a thorough preclinical evaluation will be critical to identify promising drug candidates. This process involves a multi-faceted approach to assess their biological activity and potential therapeutic utility.
Initial screening will likely involve in vitro cytotoxicity assays against a panel of human cancer cell lines to identify compounds with potent anti-proliferative effects. For instance, novel 5-bromo-pyrimidine derivatives have been evaluated against cell lines such as HCT116 (colon cancer), A549 (lung cancer), and K562 (leukemia). nih.gov Similar assays would be essential for characterizing the anticancer potential of new this compound analogues.
Beyond general cytotoxicity, the evaluation should focus on specific molecular targets. Given that many nicotinamide derivatives exhibit inhibitory activity against kinases, tyrosine kinase inhibition assays , such as the ADP-Glo assay for Bcr/Abl kinase, would be highly relevant. nih.gov Moreover, considering the role of angiogenesis in tumor growth, assessing the inhibition of key receptor tyrosine kinases like VEGFR-2 is a logical step. mdpi.com
For analogues showing promising in vitro activity, further studies would be necessary. These could include investigations into the mechanism of action, such as the induction of apoptosis and cell cycle arrest. mdpi.com Promising compounds would then advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties.
Application of Artificial Intelligence and Machine Learning in the Discovery of Novel this compound Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.gov These computational tools can be powerfully applied to the discovery of new this compound scaffolds.
Predictive modeling based on quantitative structure-activity relationships (QSAR) can be used to forecast the bioactivity of virtual compounds before they are synthesized. plos.org By training ML algorithms on datasets of known bioactive molecules, it is possible to identify key molecular descriptors that correlate with desired biological activity. nih.govgithub.com This approach can be used to screen large virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Furthermore, AI can be utilized to analyze large datasets from preclinical studies and clinical trials to identify biomarkers, predict patient responses, and optimize trial designs. youtube.com The integration of AI with quality by design (QbD) principles can also enhance the formulation of nanomedicines for improved drug delivery. dntb.gov.ua
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Develops mathematical models to predict the biological activity of chemical compounds based on their molecular structure. | Prioritize the synthesis of analogues with the highest predicted potency. |
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. | Identify novel hit compounds from vast chemical spaces. |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. | Create entirely new this compound-based scaffolds with improved efficacy. |
| Bioactivity Prediction | Uses machine learning to predict the biological targets of a compound. | Uncover new therapeutic applications for existing and novel analogues. |
Exploration of Polypharmacology and Multi-Targeted Ligands
The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.govPolypharmacology , the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial attribute. wiley.comresearchgate.net Future research should explore the polypharmacological profile of this compound and its derivatives to identify multi-targeted ligands with enhanced therapeutic efficacy.
The design of multi-target-directed ligands (MTDLs) is a rational approach to polypharmacology. mdpi.com This involves intentionally designing molecules that can modulate the activity of two or more targets relevant to a specific disease. For example, in the context of cancer, an MTDL might simultaneously inhibit a key kinase and an angiogenesis receptor. The nicotinamide scaffold has been identified as a promising starting point for the development of multi-target agents. nih.govnih.gov
Computational methods, such as molecular docking and dynamics simulations, can be used to predict the binding of this compound derivatives to multiple targets. nih.gov By integrating these in silico approaches with experimental validation, it may be possible to rationally design novel MTDLs with tailored polypharmacological profiles. This strategy holds the potential to yield more effective therapies for complex diseases by addressing multiple pathogenic factors simultaneously. mdpi.com
Q & A
Basic: How can researchers optimize the synthesis of 2-bromo-N,N-dimethylisonicotinamide to maximize yield and purity?
Methodological Answer:
Synthesis of brominated dimethyl-substituted aromatic amines typically involves electrophilic substitution or halogenation of pre-functionalized intermediates. For example, bromination of dimethyl-substituted pyridine derivatives (e.g., 2-Bromo-N,N-dimethylpyridin-4-amine) can be achieved using liquid bromine under controlled temperatures (0–5°C) to minimize side reactions . Alternatively, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) with catalytic Lewis acids enhances regioselectivity for para-bromination on electron-rich rings . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product. Yield optimization requires strict control of stoichiometry (1.1–1.3 eq Br₂ or NBS) and reaction time (2–4 hr) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies methyl groups (δ 2.8–3.2 ppm for N(CH₃)₂) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes brominated carbons (C-Br, δ 110–130 ppm) .
- X-ray Crystallography: Resolves steric effects of bromine and dimethylamino groups, confirming regiochemistry and crystal packing influenced by π-π stacking and hydrogen bonds .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₈H₁₀BrN₂: calc. 229.0004, obs. 229.0008) .
Advanced: How can researchers resolve contradictions in bromination regioselectivity for dimethyl-substituted heterocycles?
Methodological Answer:
Regioselectivity conflicts (e.g., para vs. ortho bromination) arise from competing electronic and steric effects. Computational tools (DFT calculations) model electron density distributions to predict reactive sites. For example, dimethylamino groups are strong para-directors, but steric hindrance from adjacent substituents may shift bromination to meta positions. Experimental validation via competitive reactions (e.g., brominating 3,5-dimethyl vs. 2,6-dimethyl analogs) under identical conditions clarifies dominant factors . Kinetic studies (monitored via in-situ IR or LC-MS) further differentiate thermodynamic vs. kinetic control .
Advanced: What strategies mitigate decomposition of this compound in aqueous environments during biological assays?
Methodological Answer:
Brominated aromatics are prone to hydrolysis under basic or nucleophilic conditions. Stabilization methods include:
- pH Control: Buffering assays to pH 6–7 minimizes base-catalyzed cleavage of the C-Br bond .
- Lyophilization: Storing the compound as a lyophilized powder reduces contact with moisture .
- Protective Groups: Temporarily substituting bromine with stable groups (e.g., trimethylsilyl) during storage, followed by in-situ regeneration before use .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculates key parameters:
- Bond Dissociation Energy (BDE): Lower C-Br BDE (< 65 kcal/mol) indicates facile oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Frontier Molecular Orbitals (FMOs): HOMO localization on bromine predicts nucleophilic aromatic substitution (SNAr) susceptibility .
Experimental validation via kinetic profiling (e.g., monitoring coupling rates with aryl boronic acids) aligns computational predictions with observed reactivity .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicity: Brominated amines may exhibit neurotoxic or carcinogenic effects. Use fume hoods and PPE (gloves, goggles) .
- Storage: Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent light- or moisture-induced degradation .
- Waste Disposal: Quench residual bromine with NaHSO₃ before aqueous disposal .
Advanced: How does steric bulk from dimethylamino groups influence the compound’s utility in pharmaceutical intermediate synthesis?
Methodological Answer:
The dimethylamino group acts as both an electron donor (activating the ring for electrophilic substitution) and a steric shield. Case studies on analogs show:
- Steric Hindrance: Blocks undesired meta-substitution in Pd-mediated couplings, improving para-selectivity by >80% .
- Solubility Modulation: Enhances aqueous solubility via protonation at physiological pH, aiding bioavailability in drug candidates .
Advanced: What analytical workflows validate the purity of this compound in multi-step syntheses?
Methodological Answer:
- HPLC-PDA/MS: Dual detection (UV + mass) identifies impurities (e.g., de-brominated byproducts) with LOD < 0.1% .
- Elemental Analysis: Confirms Br content (theoretical: ~34.8%) to detect halogen loss .
- Stability-Indicating Assays: Stress testing (heat, light, pH extremes) monitors degradation pathways .
Advanced: How can researchers leverage structural analogs to design this compound-based enzyme inhibitors?
Methodological Answer:
- Docking Studies: Model interactions with target enzymes (e.g., kinases) using bromine as a halogen bond donor.
- SAR Analysis: Compare inhibitory activity of bromo vs. chloro analogs to optimize binding affinity (e.g., IC₅₀ reduction from 10 µM to 2 µM) .
- Metabolic Stability: Introduce deuterium at labile C-H positions adjacent to bromine to prolong half-life .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
